Isopropoxycarbonyl-l-valine
Overview
Description
Isopropoxycarbonyl-l-valine, also known as (S)-2-((Isopropoxycarbonyl)amino)-3-methylbutanoic acid, is a derivative of the amino acid l-valine. It is characterized by the presence of an isopropoxycarbonyl group attached to the amino group of l-valine. This compound is primarily used in the synthesis of small peptides and has applications in various fields of scientific research .
Mechanism of Action
Target of Action
Isopropoxycarbonyl-l-valine is a chemical compound used primarily for research and development
Biochemical Pathways
This compound is likely involved in the biosynthesis of L-valine, an essential amino acid . The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropoxycarbonyl-l-valine can be synthesized through the reaction of l-valine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
L-Valine+Isopropyl chloroformate→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield l-valine and isopropanol.
Substitution: Nucleophilic substitution reactions can occur at the isopropoxycarbonyl group, replacing the isopropoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carbonyl derivatives.
Reduction: L-valine and isopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropoxycarbonyl-l-valine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential use in drug development and as a prodrug for l-valine.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Comparison with Similar Compounds
- N-isopropoxycarbonyl-l-valine-OH
- L-(S)-valifenalate
Comparison: Isopropoxycarbonyl-l-valine is unique due to its specific isopropoxycarbonyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers advantages in terms of stability and ease of synthesis. Its derivatives are also valuable intermediates in the synthesis of more complex molecules .
Properties
IUPAC Name |
(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5(2)7(8(11)12)10-9(13)14-6(3)4/h5-7H,1-4H3,(H,10,13)(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEQBJGCRDSQAI-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288470 | |
Record name | N-[(1-Methylethoxy)carbonyl]-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140923-27-9 | |
Record name | N-[(1-Methylethoxy)carbonyl]-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140923-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1-Methylethoxy)carbonyl]-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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